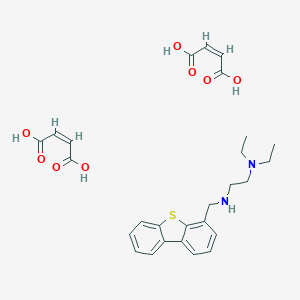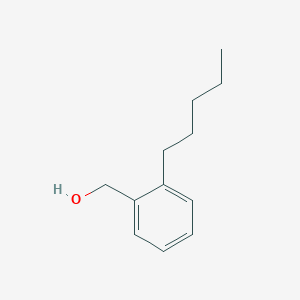
(2-Pentylphenyl)methanol
Übersicht
Beschreibung
(2-Pentylphenyl)methanol, also known as 2-PPM, is a chemical compound that belongs to the family of phenylmethanols. It is widely used in the chemical industry as a flavoring agent, fragrance, and as an intermediate in the synthesis of other organic compounds. In recent years, there has been an increasing interest in the scientific community to study the potential applications of 2-PPM in different fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of (2-Pentylphenyl)methanol is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, it has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. It has also been reported to activate the Nrf2/ARE pathway, which is responsible for the regulation of oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
(2-Pentylphenyl)methanol has been shown to have a range of biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-Pentylphenyl)methanol in lab experiments is its relatively low toxicity compared to other compounds. It is also readily available and can be synthesized using simple methods. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on (2-Pentylphenyl)methanol. One area of interest is its potential use as a chemopreventive agent for cancer. Another area is its potential as a biopesticide for agricultural applications. Additionally, further studies are needed to elucidate the mechanisms of action of (2-Pentylphenyl)methanol and to identify its molecular targets.
Wissenschaftliche Forschungsanwendungen
(2-Pentylphenyl)methanol has been extensively studied for its potential applications in various fields. In medicine, it has been reported to possess anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to have an inhibitory effect on the growth of human breast cancer cells and to induce apoptosis in cancer cells. In agriculture, (2-Pentylphenyl)methanol has been found to have insecticidal and fungicidal properties, making it a potential candidate for use as a biopesticide. In environmental science, it has been investigated for its ability to remove heavy metals from contaminated water.
Eigenschaften
CAS-Nummer |
110683-66-4 |
|---|---|
Produktname |
(2-Pentylphenyl)methanol |
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
(2-pentylphenyl)methanol |
InChI |
InChI=1S/C12H18O/c1-2-3-4-7-11-8-5-6-9-12(11)10-13/h5-6,8-9,13H,2-4,7,10H2,1H3 |
InChI-Schlüssel |
QEFLAMNANSNAKU-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=CC=C1CO |
Kanonische SMILES |
CCCCCC1=CC=CC=C1CO |
Synonyme |
Benzenemethanol, 2-pentyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

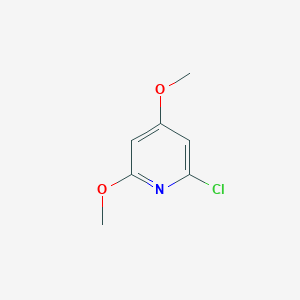
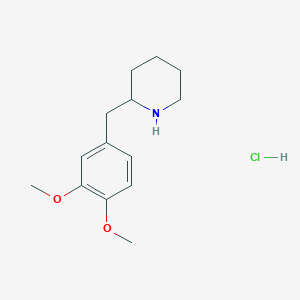
![Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-](/img/structure/B11226.png)
![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)
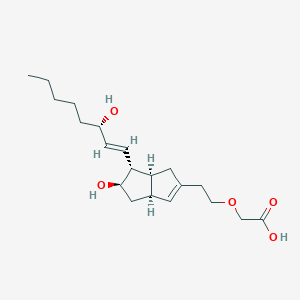
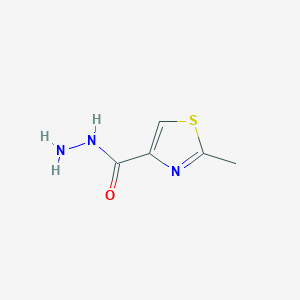
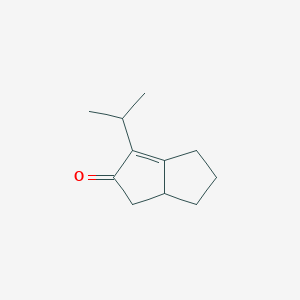



![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)
